Product packaging for Tranylcypromine(Cat. No.:CAS No. 3721-26-4)

Tranylcypromine

Cat. No.: B3424851
CAS No.: 3721-26-4
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tranylcypromine is a potent, irreversible, and non-selective inhibitor of the monoamine oxidase (MAO) enzyme . Its primary research value lies in its ability to increase the availability of key monoamine neurotransmitters in the brain, including serotonin, norepinephrine, and dopamine, by inhibiting their degradation . This mechanism has established it as a critical tool for neuroscientific research, particularly in the study of depression and other mood disorders . Beyond its classic action on MAO, research indicates that this compound also acts as an inhibitor of the histone demethylase LSD1, which has expanded its interest into the field of epigenetics . The compound is provided as the sulfate salt (CAS 13492-01-8) to ensure stability and solubility . With a relatively short pharmacokinetic half-life of 1.5-3.2 hours but a long-lasting pharmacodynamic effect due to irreversible enzyme inhibition, this compound offers a unique profile for in vitro and in vivo experimental models . WARNING: This product is provided strictly "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. It must be handled by qualified laboratory personnel only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B3424851 Tranylcypromine CAS No. 3721-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-phenylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023694, DTXSID201015773
Record name Tranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-Tranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid

CAS No.

3721-26-4, 155-09-9, 3721-28-6
Record name (-)-Tranylcypromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3721-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tranylcypromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tranylcypromine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylamine, 2-phenyl-, trans-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropylamine, 2-phenyl-, (1S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-Tranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201015773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tranylcypromine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANYLCYPROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 164-166 °C /Hydrochloride/
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanisms of Action and Molecular Neurobiology of Tranylcypromine

Monoamine Oxidase Inhibition by Tranylcypromine (B92988)

The principal mechanism of action for this compound is the inhibition of monoamine oxidase, an enzyme crucial for the degradation of monoamine neurotransmitters. patsnap.com This inhibition leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased availability for release into the synaptic cleft.

This compound is characterized as a non-selective and irreversible inhibitor of both isoforms of monoamine oxidase, MAO-A and MAO-B. patsnap.comwikipedia.orgpsychscenehub.com The irreversibility of this inhibition is a key feature; this compound forms a covalent bond with the enzyme, leading to its permanent deactivation. psychiatrictimes.com Restoration of enzymatic function is not achieved by dissociation of the drug from the enzyme, but rather requires the synthesis of new MAO enzymes by the body, a process that can take a considerable amount of time, potentially up to two weeks. patsnap.compsychscenehub.compsychiatrictimes.com

While being non-selective, some evidence suggests that this compound may exhibit a slight preference for inhibiting the MAO-B isoenzyme over MAO-A. wikipedia.org The prolonged pharmacodynamic effect of this compound, lasting for days to weeks, is a direct consequence of this irreversible enzyme inhibition, contrasting with its relatively short pharmacokinetic half-life of about 2.5 hours. wikipedia.orgresearchgate.netnih.gov This sustained inhibition ensures that even after the drug is cleared from the plasma, the levels of monoamine neurotransmitters remain elevated.

By inhibiting the primary metabolic pathway for monoamine neurotransmitters, this compound leads to a significant increase in their intracerebral concentrations. patsnap.comresearchgate.netnih.gov This alteration of neurochemical balance is fundamental to its pharmacological effects.

The MAO-A isoform is primarily responsible for the metabolism of serotonin (B10506) (5-hydroxytryptamine, 5-HT). psychiatrictimes.com Through its potent inhibition of MAO-A, this compound blocks the breakdown of serotonin, leading to elevated levels of this neurotransmitter within the brain. wikipedia.orgnih.govnih.gov This increase in serotonergic activity is a critical component of its mechanism of action. researchgate.net Studies in rats have demonstrated that treatment with this compound results in significant elevations of 5-HT in various brain regions. nih.gov Perinatal exposure to this compound has been shown to induce lasting changes in 5-HT homeostasis. nih.gov

Norepinephrine (B1679862) (NE), another key monoamine neurotransmitter, is also primarily metabolized by MAO-A. psychiatrictimes.com this compound's inhibition of this enzyme isoform effectively blocks the degradation of norepinephrine, resulting in increased concentrations within the nervous system. wikipedia.orgresearchgate.net In addition to its primary action as an MAO inhibitor, some research indicates that at higher therapeutic doses, this compound may also function as a norepinephrine reuptake inhibitor, further potentiating noradrenergic neurotransmission. wikipedia.orgpsychscenehub.comresearchgate.netnih.gov Studies in rats have shown that this compound pretreatment can lead to a rise in vesicular noradrenaline in several brain regions. nih.gov

Trace amines are a class of endogenous compounds, including phenylethylamine, tryptamine, and octopamine, that are present in the brain at much lower concentrations than classical monoamine neurotransmitters. psychiatry-psychopharmacology.com Both MAO-A and MAO-B are responsible for the metabolism of these trace amines. psychiatrictimes.com this compound's inhibition of both MAO isoforms leads to a marked increase in the availability of trace amines. wikipedia.orgresearchgate.netnih.gov The elevation of these amines, such as phenylethylamine, which is sometimes referred to as an "endogenous amphetamine," is a distinct neurochemical consequence of this compound administration. researchgate.netnih.gov

Table 1: Summary of this compound's Effect on Monoamine Oxidase and Neurotransmitters

Target Enzyme/Neurotransmitter Primary Metabolizing Enzyme Effect of this compound Inhibition Consequence
Monoamine Oxidase-A (MAO-A) N/A Irreversible Inhibition Increased levels of Serotonin and Norepinephrine
Monoamine Oxidase-B (MAO-B) N/A Irreversible Inhibition Increased levels of Dopamine (B1211576) and Trace Amines
Serotonin (5-HT) MAO-A Decreased Metabolism Increased synaptic availability
Norepinephrine (NE) MAO-A Decreased Metabolism Increased synaptic availability
Dopamine (DA) MAO-B Decreased Metabolism Increased synaptic availability
Trace Amines MAO-A & MAO-B Decreased Metabolism Markedly increased availability

Time-Dependent Pharmacodynamic Effects

The pharmacodynamic profile of this compound is characterized by a significant disparity between its plasma half-life and the duration of its enzymatic effects. While the pharmacokinetic half-life of this compound is relatively short, approximately 2 hours, its pharmacodynamic effects are long-lasting. wikipedia.orgresearchgate.net This extended duration is a direct consequence of its mechanism of action as an irreversible inhibitor of monoamine oxidase (MAO). researchgate.net

Once this compound binds to the MAO enzyme, it forms a stable, covalent bond that permanently inactivates the enzyme molecule. researchgate.net The biological effect, which is the inhibition of neurotransmitter breakdown, therefore persists long after the drug has been cleared from the bloodstream. wikipedia.orgresearchgate.net Restoration of MAO activity is not achieved by the dissociation of the drug but requires the synthesis of new enzyme molecules by the body. This process of de novo enzyme synthesis is gradual, with studies indicating that recovery of MAO activity can take up to 3 to 5 days, and the inhibitory effects can persist for as long as 10 days following the discontinuation of the drug. medicine.comdrugs.commims.com This prolonged pharmacodynamic action necessitates careful management of dietary and medication restrictions even after cessation of treatment. drugs.com

Pharmacokinetic vs. Pharmacodynamic Properties of this compound
Parameter Value/Duration
Pharmacokinetic Half-Life (t½)~2 hours wikipedia.orgresearchgate.net
Time to Peak Plasma Concentration1–2 hours wikipedia.org
Duration of MAO InhibitionUp to 10 days medicine.comdrugs.com
Time for MAO Activity Recovery3 to 5 days drugs.com

Non-MAO Inhibitory Mechanisms of this compound

Norepinephrine Reuptake Inhibition

This compound also functions as a norepinephrine reuptake inhibitor. wikipedia.orgpsychiatryonline.org This action is considered a supplementary mechanism that becomes more pronounced at higher therapeutic doses. researchgate.netpsychiatryonline.orgresearchgate.net By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration and duration of action of norepinephrine, a key neurotransmitter involved in mood and alertness. psychiatryonline.orgnih.gov This activity may contribute to its therapeutic effects, particularly in conditions where noradrenergic dysfunction is implicated. researchgate.netcambridge.org

Dopamine Releasing Activity

This compound possesses weak dopamine-releasing properties. psychiatryonline.org Its potency as a dopamine releasing agent is low, especially when compared to compounds like amphetamine. wikipedia.org This action is distinct from MAO inhibition, which increases dopamine levels by preventing its breakdown. Instead, this mechanism involves a direct effect on dopamine transporters, promoting the release of dopamine from presynaptic terminals into the synapse. arakmu.ac.ir Some research suggests this dopamine-releasing activity may become more clinically relevant at higher doses. cambridge.org

Histone Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition

A significant non-MAO inhibitory mechanism of this compound is its ability to inhibit Histone Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. wikipedia.orgacs.org LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. acs.orgnih.govnih.gov

This compound acts as an irreversible, mechanism-based inhibitor of LSD1. acs.org Its inhibitory action stems from its structural similarity to the enzyme's natural substrates. acs.org this compound binds within the catalytic site of LSD1, where it forms a covalent adduct with the enzyme's FAD cofactor. researchgate.netacs.orgacs.org This process involves the strain-induced opening of this compound's cyclopropylamine (B47189) ring, which leads to the formation of a reactive intermediate that permanently bonds to the FAD molecule, thereby inactivating the enzyme. researchgate.netnih.gov Biochemical studies have shown that this compound inhibits LSD1 with a high potency, with an IC50 value of less than 2 μM. wikipedia.org

Kinetic Parameters of LSD1 Inhibition by this compound
Parameter Reported Value
IC50< 2 μM wikipedia.org
Ki(inact)500 ± 115 μM acs.org
kinact0.67 ± 0.1 min-1 acs.org

The inhibition of LSD1 by this compound has significant implications for gene expression and epigenetics. researchgate.net LSD1 regulates gene transcription by removing mono- and dimethyl groups from specific lysine (B10760008) residues on histone H3, primarily H3K4 and H3K9. nih.govnih.gov The methylation status of these residues acts as an epigenetic mark; demethylation of H3K4 is typically associated with transcriptional repression, while demethylation of H3K9 can lead to activation. nih.gov

By inactivating LSD1, this compound prevents the removal of these methyl marks, leading to alterations in the histone code and subsequent changes in chromatin structure and gene expression. nih.govacs.org This can result in the reactivation of tumor suppressor genes that were silenced by epigenetic mechanisms. acs.org For example, in T-ALL Jurkat cells, treatment with an inhibitor derived from this compound led to a significant reduction in the expression of NOTCH3, a gene regulated by LSD1. nih.gov This ability to modulate gene expression through epigenetic mechanisms highlights a distinct and important aspect of this compound's molecular pharmacology. researchgate.netnih.gov

Interactions with Other Enzymatic Pathways

This compound's pharmacological influence extends beyond its primary mechanism as a monoamine oxidase inhibitor, involving interactions with several other key enzymatic pathways.

CYP2A6: Research has demonstrated that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP2A6 at therapeutic concentrations. wikipedia.orgresearchgate.net This inhibition is of clinical interest due to the role of CYP2A6 in the metabolism of various substances, including nicotine.

CYP46A1: this compound has been identified as an inhibitor of CYP46A1, an enzyme primarily located in the brain that is crucial for cholesterol metabolism. This inhibitory action has been observed at nanomolar concentrations, although the precise clinical significance of this finding is yet to be fully elucidated. wikipedia.org

Aromatic Amino Acid Decarboxylase (AADC): It is important to distinguish this compound's role in the context of Aromatic L-Amino Acid Decarboxylase (AADC) deficiency. This compound itself is not an inhibitor of AADC. nih.govwikipedia.org Instead, as a monoamine oxidase inhibitor, it is utilized in the therapeutic management of AADC deficiency. nih.gov This condition is a rare genetic disorder that leads to a severe deficiency of dopamine and serotonin. nih.gov The use of MAO inhibitors like this compound is part of a broader treatment strategy that may also include dopamine agonists and other supplements. nih.gov Aromatic L-amino acid decarboxylase inhibitors are a distinct class of drugs, such as carbidopa (B1219) and benserazide, which are used to prevent the peripheral conversion of L-DOPA to dopamine. wikipedia.orgnih.gov

Table 1: this compound's Interaction with Specific Enzymatic Pathways

Enzyme Interaction Notes
CYP2A6 Inhibition Occurs at therapeutic concentrations. wikipedia.orgresearchgate.net
CYP46A1 Inhibition Observed at nanomolar concentrations; clinical relevance is currently unknown. wikipedia.org
Aromatic Amino Acid Decarboxylase (AADC) No direct inhibition Used therapeutically in AADC deficiency as a monoamine oxidase inhibitor. nih.gov

Neuroreceptor Modulation and Adaptations Induced by this compound

Serotonin Receptor Downregulation (e.g., 5-HT1, 5-HT2)

Studies have shown that this compound administration leads to alterations in serotonin receptor density. Specifically, chronic treatment with high doses of this compound has been observed to cause a downregulation of 5-HT2 receptors in the rat cortex. nih.gov This effect, characterized by a decrease in the maximum number of binding sites (Bmax), was noted after 10 and 28 days of treatment, but not after 4 days. nih.gov The affinity of the receptor for its ligand was not affected. nih.gov Furthermore, research suggests that this compound can desensitize 5-HT1A autoreceptors, which may contribute to its therapeutic effects. nih.gov

GABAB Receptor Upregulation

This compound treatment has been shown to upregulate the GABA-B receptor system. Chronic administration of the compound increases GABA-B receptor activity in the cerebral cortex. This upregulation is a potential contributor to its therapeutic properties.

Cannabinoid CB1 Receptor Density Alterations

Investigations into the effects of this compound on the endocannabinoid system have revealed significant alterations in cannabinoid CB1 receptor density. Following a 21-day treatment period in rats, this compound was found to significantly increase the binding density of CB1 receptors in the prefrontal cortex and the hippocampus. nih.gov However, no such change was observed in the hypothalamus. nih.gov This region-specific alteration suggests a complex interplay between monoaminergic systems and endocannabinoid signaling. nih.gov

Dopamine Receptor Binding Affinities and Selectivity

This compound administration induces adaptive changes in the dopamine system. Chronic treatment for 14 days has been shown to decrease the number of dopamine D2 receptors by approximately 11% in the rat striatum. nih.gov In terms of binding affinity, this compound itself demonstrates a low affinity for the dopamine D3 receptor, with a reported Ki value of 12.8 μM. nih.gov However, the this compound scaffold has been utilized in the development of derivatives that act as potent and selective antagonists for the D3 receptor. nih.gov

Table 2: Effects of this compound on Neuroreceptor Systems

Receptor System Effect Brain Regions Affected (if specified)

| Serotonin (5-HT) Receptors | Downregulation of 5-HT2 receptors nih.gov Desensitization of 5-HT1A autoreceptors nih.gov | Cortex nih.gov | | GABA-B Receptors | Upregulation of receptor activity | Cerebral Cortex | | Cannabinoid (CB1) Receptors | Increased receptor density nih.gov | Prefrontal Cortex, Hippocampus nih.gov | | Dopamine (D2/D3) Receptors | Decreased number of D2 receptors nih.gov Low affinity for D3 receptors nih.gov | Striatum (for D2) nih.gov |

Neurobiological Effects and Systems Level Impact of Tranylcypromine

Neuroplasticity and Neurogenesis

Tranylcypromine (B92988) influences the brain's capacity for structural and functional adaptation through its effects on the birth of new neurons and the regulation of key molecules involved in neuronal growth and survival.

Chronic administration of this compound has been demonstrated to increase the number of newly formed cells in the adult hippocampus, a brain region critical for learning, memory, and mood regulation. Studies in adult rats have shown that long-term treatment with this compound significantly increases the number of bromodeoxyuridine (BrdU)-labeled cells in the dentate gyrus of the hippocampus. This indicates an increase in cell proliferation, a key step in adult neurogenesis. This effect is consistent with the therapeutic time course of antidepressants, where clinical improvement often coincides with neurogenic changes.

While some in vitro studies using human-induced pluripotent stem cell-derived cerebral organoids have suggested that high concentrations of this compound could impair neurogenesis and induce apoptosis, in vivo animal models provide evidence for its pro-neurogenic effects following chronic administration.

The neurogenic effects of this compound are closely linked to its ability to modulate neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), and the transcription factor cAMP response element-binding protein (CREB). Chronic, but not acute, administration of this compound has been shown to increase the expression of BDNF mRNA in the hippocampus. jneurosci.org This upregulation of BDNF is a common action of various antidepressant treatments and is thought to contribute to their long-term therapeutic effects on brain function. jneurosci.org

The increase in BDNF expression is associated with the activation of the CREB signaling pathway. jneurosci.org Chronic treatment with this compound has been found to increase the expression of CREB mRNA in the CA1, CA3, and dentate gyrus granule cell layers of the hippocampus. jneurosci.org This suggests that the induction of CREB is a crucial step leading to the upregulation of its target genes, including BDNF. jneurosci.org However, some studies have reported that while this compound increases BDNF levels, it does not significantly affect the expression of CREB or its phosphorylated form, p-CREB, in the frontal cortex. nih.gov

Chronic stress is a significant factor in the development of mood disorders and is associated with structural changes in the brain, including hippocampal atrophy. elsevierpure.com The hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, is often dysregulated in individuals with depression. mdpi.com Some classes of antidepressants can mitigate the effects of stress by reducing HPA axis activation. nih.gov

Animal models of chronic restraint stress are widely used to study the neurobiological changes associated with depression and the effects of antidepressant treatments. nih.govmdpi.com While direct evidence specifically demonstrating that this compound prevents or reverses stress-induced hippocampal atrophy is an area for further research, its use in these models suggests a potential role in counteracting the detrimental effects of chronic stress on hippocampal structure and function. nih.govmdpi.com

Neuroinflammation Modulation

This compound has been shown to modulate neuroinflammatory processes by regulating the production of inflammatory signaling molecules and influencing the activity of glial cells.

This compound has demonstrated the ability to suppress the production of key pro-inflammatory cytokines in the brain. In animal models of neuroinflammation induced by lipopolysaccharide (LPS), this compound treatment has been shown to downregulate the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This anti-inflammatory effect has been observed in various brain regions, including the cortex and hippocampus.

The table below summarizes the observed effects of this compound on pro-inflammatory cytokine levels in preclinical studies.

CytokineModel SystemBrain RegionObserved Effect
TNF-α Rat model of depression (LPS-induced)GeneralDownregulation
IL-1β Wild-type mice (LPS-induced)CortexSuppression
IL-6 Wild-type mice (LPS-induced)Cortex and Hippocampus (CA1)Decreased levels

The neuroinflammatory response in the central nervous system is primarily mediated by microglia and astrocytes. This compound appears to exert a more pronounced effect on microglial activation. In both in vitro and in vivo studies, this compound has been found to significantly reduce microglial activation induced by inflammatory stimuli like LPS and amyloid-beta.

The differential effects of this compound on glial cell activation are summarized in the table below.

Glial Cell TypeModel SystemStimulusObserved Effect
Microglia BV2 microglial cellsLPSSelective alteration of pro-inflammatory cytokine levels
Microglia Wild-type miceLPSSignificantly reduced activation
Microglia 5xFAD mice (Alzheimer's model)Amyloid-betaSignificantly decreased activation
Astrocytes Primary astrocytesLPSNo significant alteration of pro-inflammatory cytokine levels
Astrocytes 5xFAD mice (Alzheimer's model)Amyloid-betaSmaller effects on activation compared to microglia

Modulation of Signaling Pathways (e.g., TLR4/ERK/STAT3)

This compound demonstrates significant modulatory effects on intracellular signaling pathways, particularly those involved in neuroinflammation. Research indicates that this compound can regulate the Toll-Like Receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes molecules like lipopolysaccharide (LPS), a component of gram-negative bacteria, triggering inflammatory responses. mdpi.comnih.gov

In microglial cells, the primary immune cells of the central nervous system, this compound has been shown to modulate LPS-mediated TLR4/ERK/STAT3 signaling. mdpi.comkbri.re.kr This intervention leads to a selective alteration in the production of proinflammatory cytokines. mdpi.com Specifically, this compound treatment has been found to suppress the LPS-induced messenger RNA (mRNA) levels of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in BV2 microglial cells. mdpi.com

The mechanism involves the downstream signaling components Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com Following LPS stimulation, this compound was observed to significantly decrease the activation of STAT3 by reducing its phosphorylation and subsequent translocation to the nucleus in BV2 microglial cells. researchgate.netnih.gov Additionally, this compound has been shown to downregulate LPS-induced nuclear activation of NF-κB, another key transcription factor in the inflammatory response. mdpi.comnih.gov By affecting these signaling cascades, this compound effectively dampens the neuroinflammatory response initiated by LPS. mdpi.comresearchgate.net

In vivo studies using wild-type mice corroborate these findings. Administration of this compound significantly reduced microglial activation and the levels of proinflammatory cytokines in mice injected with LPS. mdpi.comkbri.re.kr This suggests that this compound's ability to modulate the TLR4/ERK/STAT3 pathway is a key mechanism behind its anti-neuroinflammatory effects. mdpi.com

Table 1: Effect of this compound on Key Signaling Molecules in LPS-Stimulated Microglial Cells

Target MoleculeEffect of this compoundCell/Animal ModelReference
TLR4 SignalingModulates/InhibitsBV2 Microglial Cells mdpi.comresearchgate.net
p-STAT3 (nuclear)DecreasedBV2 Microglial Cells researchgate.netnih.gov
NF-κB (nuclear)DownregulatedBV2 Microglial Cells mdpi.com
IL-1β mRNASuppressedBV2 Microglial Cells mdpi.com
IL-6 mRNASuppressedBV2 Microglial Cells mdpi.com
Microglial ActivationReducedWild-Type Mice mdpi.comkbri.re.kr

Central Nervous System Function and Behavioral Correlates

Alterations in Vigilance and Arousal

This compound exerts notable effects on the sleep-wake cycle, influencing both vigilance and arousal. Polysomnographic studies in patients with anergic bipolar depression revealed that this compound significantly alters sleep architecture. nih.gov One of the most pronounced effects is the suppression of rapid eye movement (REM) sleep. nih.gov Treatment with this compound led to a 40% reduction in REM sleep time, accompanied by a significant prolongation of REM latency by nearly threefold. nih.gov Other REM-related parameters, such as REM percentage, REM activity, and the number of REM periods, were also significantly decreased. nih.gov

Table 2: Polysomnographic Changes Following this compound Treatment in Bipolar Depression

Sleep ParameterObserved ChangeMagnitude of ChangeReference
REM Sleep TimeDecreased40% Reduction nih.gov
REM LatencyIncreasedProlonged by ~3-fold nih.gov
REM PercentageDecreasedSignificant nih.gov
Total Sleep TimeDecreased~8% Reduction nih.gov
Wake After Sleep Onset (WASO)Increased- nih.gov
Slow Wave SleepNo significant change- nih.gov

Regulation of Locomotor Activity

The influence of this compound on locomotor activity has been extensively studied in animal models, revealing complex, isomer-dependent effects. In open-field tests with rats, the stereoisomers of this compound demonstrate different activity profiles. nih.gov The d-isomer (d-Tc) has been shown to increase ambulation, a measure of horizontal locomotor activity. nih.gov Conversely, the l-isomer (l-Tc) did not significantly affect ambulation on its own but did increase both ambulation and rearing behaviors when administered to rats on a long-term lithium regimen. nih.gov

The stimulant properties of this compound are thought to be related to its structural similarity to amphetamine and its role as a monoamine oxidase inhibitor, which increases the synaptic availability of monoamines like dopamine (B1211576) and norepinephrine (B1679862). cambridge.orgwikipedia.org In animal models of depression, such as those induced by chronic stress, this compound has been effective in restoring reduced locomotor activity in an open-field setting. nih.gov This suggests that its impact on motor activity is context-dependent and may be related to its therapeutic effects. nih.govnih.gov However, other studies have found that in certain experimental models, such as chronic restraint stress, this compound did not significantly alter locomotor function as assessed by the open field test. mdpi.com This highlights the variability of its effects depending on the specific animal model and experimental conditions. mdpi.com

Therapeutic Efficacy and Clinical Research Paradigms

Major Depressive Disorder (MDD)

Tranylcypromine's role in the management of Major Depressive Disorder (MDD) is well-documented, with a notable impact on treatment-resistant and specific subtypes of depression.

This compound (B92988) has shown considerable efficacy in patients with treatment-resistant depression (TRD), a condition where other antidepressant therapies have failed. A 2023 meta-analysis highlighted an average response rate of 58% in individuals with TRD treated with this compound. phillyintegrative.com This is a noteworthy figure when compared to the often-lower response rates of 30-40% seen with selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) in the same patient population. phillyintegrative.com The effect size for this compound in this meta-analysis was 0.51, indicating a moderate but clinically meaningful impact. phillyintegrative.com

Further supporting its use in refractory cases, some studies have indicated that this compound can be effective even after electroconvulsive therapy (ECT) has failed. psychiatryonline.org Research has also suggested that higher doses may be necessary for difficult-to-treat populations. psychiatryonline.org For instance, one study found that while 25% of patients with TRD remitted with standard doses, an additional 21% remitted with higher doses. psychiatryonline.org Another study focusing on high-dose this compound in patients resistant to tricyclic antidepressants (TCAs) reported a 72% response rate and a 50% remission rate in individuals who had not responded to an average of seven previous antidepressant treatments. researchgate.net

Comparative studies have positioned this compound as a potent antidepressant, with efficacy comparable or, in some cases, superior to other classes of antidepressants. A meta-analysis of double-blind randomized trials demonstrated that this compound is more effective than a placebo and has comparable efficacy to other MAOIs and TCAs. psychiatryonline.org

A comprehensive meta-analysis comparing this compound with TCAs found that while both have an equal antidepressant effect in a general sample of depressed patients with mixed psychomotor symptoms, this compound may be superior in treating depression characterized by predominant psychomotor retardation. researchgate.netnih.gov This analysis of eight studies yielded a pooled log odds ratio of 0.480, significantly favoring this compound over TCAs. researchgate.net

It is important to note that randomized controlled trials directly comparing this compound to newer agents introduced after 1985, such as SSRIs and SNRIs, are lacking. psychiatryonline.org However, in the context of TRD, as mentioned previously, this compound has demonstrated higher response rates than those typically observed with SSRIs and SNRIs. phillyintegrative.com

Comparative Efficacy of this compound in MDD
Comparison GroupKey FindingSource
PlaceboSuperior efficacy to placebo. psychiatryonline.orgnih.gov
TCAsComparable overall efficacy; potentially superior in depression with psychomotor retardation. researchgate.netnih.gov
SSRIs/SNRIsHigher response rates (58%) in TRD compared to typical SSRI/SNRI response rates (30-40%). phillyintegrative.com

Clinical evidence suggests that this compound is particularly effective in treating atypical depression. phillyintegrative.compsychotropical.com This subtype of depression is characterized by mood reactivity, significant weight gain or increase in appetite, hypersomnia, leaden paralysis, and a long-standing pattern of interpersonal rejection sensitivity. phillyintegrative.com Controlled studies have indicated a potential special advantage for this compound in this population. nih.gov

Regarding melancholic depression, the data is less conclusive. The FDA-approved indication for this compound is for major depressive disorder without melancholia, and its efficacy in MDD with melancholic features has not been definitively established. drugs.com However, one meta-analysis suggested that this compound might be superior to TCAs in depression with predominant psychomotor retardation, a feature often associated with melancholia. researchgate.netnih.gov

Meta-analyses have been crucial in synthesizing the evidence for this compound's efficacy. A significant meta-analysis of controlled clinical trials in depression demonstrated that this compound is superior to placebo and equivalent to other antidepressants. nih.gov In the specific context of TRD following unsuccessful treatment with TCAs and SSRIs, this compound was found to be superior to placebo. nih.gov

Bipolar Depression

The use of this compound in bipolar depression has been explored, with a focus on its efficacy and the risk of switching to mania.

This compound in Bipolar Depression (Systematic Review Findings)
MetricThis compound GroupControl Group (Placebo, Imipramine, Lamotrigine)Source
Overall Response Rate73.7%27.5% eur.nlnih.gov
Overall Switch Rate6.3%18.4% eur.nlnih.gov

Other Psychiatric Applications

Schizophrenia with Predominant Negative Symptoms (Add-on Therapy)

Impact on Negative and Positive Symptoms

This compound (TCP), an irreversible monoamine oxidase (MAO) inhibitor, has been investigated as an adjunctive therapy for the negative symptoms of schizophrenia. tandfonline.comnih.gov These symptoms can include blunted affect, alogia (poverty of speech), and amotivation. tandfonline.com Research suggests that the strong dopaminergic activity resulting from MAO inhibition may underlie its potential therapeutic effect in this context. nih.govtandfonline.com

A meta-analysis of seven controlled studies explored the use of add-on TCP in patients with schizophrenia characterized by predominant negative symptoms. nih.gov In a primary analysis of four studies comparing adjunctive TCP with antipsychotic monotherapy, a pooled log odds ratio (logOR) of 1.092 was found, indicating a positive treatment effect. nih.gov When the analysis was narrowed to three double-blind studies involving the antipsychotic trifluoperazine (B1681574), the pooled logOR was 0.916. nih.gov One study directly comparing a TCP/trifluoperazine combination to a placebo yielded a significant logOR of 1.558. nih.gov

Importantly, the risk of exacerbating positive symptoms, such as hallucinations or delusions, with adjunctive TCP was found to be very low within a treatment duration of 12 to 16 weeks. nih.govresearchgate.net A retrospective analysis of 53 patients treated with a combination of a second-generation antipsychotic and TCP also reported no exacerbation of positive symptoms. researchgate.net In this analysis, 43% of patients showed improvement in negative symptoms after an average of nine weeks. researchgate.net

Meta-Analysis of Add-on this compound for Negative Symptoms of Schizophrenia

Comparison GroupNumber of StudiesPooled Log Odds Ratio (logOR)95% Confidence Interval (CI)Heterogeneity (I²)
Antipsychotic Monotherapy41.0920.410–1.77443.4%
Trifluoperazine (TFP) Monotherapy30.9160.216–1.616Negative
Placebo (with TFP)11.5580.340–2.776N/A

Data synthesized from a meta-analysis of controlled studies investigating the efficacy of this compound as an adjunctive treatment for predominant negative symptoms in schizophrenia. nih.gov

Neurodegenerative Conditions

Parkinson's Disease: Neuroprotective Properties and Clinical Observations

The potential utility of this compound in Parkinson's disease has been explored, focusing on its MAO-inhibiting properties. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons. psu.edu By inhibiting MAO, this compound increases the levels of dopamine (B1211576) in the brain, which is a primary therapeutic strategy.

Clinical investigations have examined the stereoisomers of this compound as an adjuvant therapy in Parkinson's disease. nih.govnih.gov These trials indicated that the (+)-isomer, in particular, is effective. nih.gov Biochemical monitoring in these studies showed that low doses of the (+)-isomer could effectively inhibit platelet MAO activity. nih.govnih.gov This suggests a potential therapeutic window where the desired enzymatic inhibition can be achieved.

Beyond symptomatic relief, research has delved into the neuroprotective potential of MAO inhibitors. psychotropical.com Studies on this compound and its derivatives have shown they can protect cortical neurons from toxicity induced by amyloid-β oligomers, a pathological hallmark also relevant in other neurodegenerative diseases. researchgate.net This neuroprotective effect is linked to the ability of these compounds to interfere with the early stages of the protein aggregation process. researchgate.net

Alzheimer's Disease Models: Neuroinflammation and Microglial Modulation

In the context of Alzheimer's disease, research has focused on this compound's ability to modulate neuroinflammatory processes, which are increasingly recognized as a critical component of the disease's pathogenesis. nih.govmdpi.commdpi.com Neuroinflammation in Alzheimer's involves the activation of brain-resident immune cells, particularly microglia, in response to pathological protein aggregates like amyloid-β (Aβ). mdpi.comnih.gov

Studies using mouse models of Alzheimer's disease (5xFAD mice) have demonstrated that this compound can suppress Aβ-induced neuroinflammatory responses. nih.govnih.gov Administration of this compound in these mice led to a significant decrease in microglial activation in both the cortex and hippocampus. nih.gov The effect on another type of glial cell, astrocytes, was less pronounced, suggesting a degree of cellular specificity in its anti-inflammatory action. nih.govnih.gov

In vitro experiments using BV2 microglial cells have further elucidated the mechanisms involved. This compound was found to selectively alter the production of pro-inflammatory cytokines, such as IL-1β and IL-6, induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov This modulation is achieved by affecting the TLR4/ERK/STAT3 signaling pathway, a key cascade in the inflammatory response of microglial cells. nih.govnih.gov Furthermore, this compound has been shown to have neuroprotective effects against Aβ-induced toxicity in primary cortical neurons. nih.gov

Oncology Research

This compound Analogues as LSD1 Inhibitors in Cancer Treatment

A significant area of contemporary research involves the repurposing of this compound as a scaffold for developing potent anticancer agents. nih.govresearchgate.net This line of inquiry focuses on the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers, including leukemia, breast cancer, and neuroblastoma, and is implicated in tumor initiation and progression. nih.govnih.gov LSD1, also known as KDM1A, removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene transcription. nih.govnih.gov

This compound itself is an irreversible inhibitor of LSD1. researchgate.net Medicinal chemists have developed numerous this compound-based analogues designed to be more potent and selective LSD1 inhibitors. nih.govnih.gov The strategy often involves adding large substituents to the phenyl ring of the this compound structure to better occupy the large catalytic cleft of the LSD1 enzyme. nih.gov This has led to the development of several compounds that have entered clinical trials for both hematological malignancies and solid tumors. nih.govnih.gov Examples of such this compound-based LSD1 inhibitors in clinical development include ORY-1001 and GSK2879552. nih.govresearchgate.net

Examples of this compound-Based LSD1 Inhibitors in Clinical Trials

Compound NameTherapeutic TargetStatus
ORY-1001 (Iadademstat)Acute Myeloid Leukemia, Small Cell Lung CancerClinical Trials
GSK2879552Relapsed/Refractory Small Cell Lung CancerClinical Trials
IMG-7289 (Bomedemstat)Myelofibrosis, Essential ThrombocythemiaClinical Trials
INCB059872Relapsed/Refractory Cancers including Ewing SarcomaClinical Trials

A selection of this compound analogues developed as LSD1 inhibitors and their status in oncology clinical trials. nih.govresearchgate.netnih.gov

Anti-Proliferative and Apoptotic Effects in Cancer Cell Lines

The anticancer activity of this compound and its derivatives has been demonstrated through their effects on cell proliferation and apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.gov As an LSD1 inhibitor, this compound can reduce tumor growth and metastasis. researchgate.net

However, studies on the direct effects of this compound have yielded varied results depending on the cancer type. For instance, while it showed anti-proliferative effects in breast cancer cell lines (such as MDA-MB-231, MDA-MB-453, MCF-7, and T47D) and neuroblastoma cells, it did not inhibit, and in fact increased, proliferation in the LNCaP-LN3 human prostate cancer cell line. nih.govresearchgate.net In contrast, certain this compound analogues were found to effectively suppress cell growth in prostate cancer cells. nih.gov

More recent research has focused on newly synthesized derivatives. One such study designed a series of this compound-based derivatives, with compound 12u exhibiting potent LSD1 inhibition (IC₅₀ = 25.3 nM). nih.gov This compound also displayed significant anti-proliferative effects against several cancer cell lines, including MGC-803 (gastric cancer), KYSE450 (esophageal squamous cell carcinoma), and HCT-116 (colorectal carcinoma), with IC₅₀ values of 14.3 µM, 22.8 µM, and 16.3 µM, respectively. nih.gov Further investigation in MGC-803 cells showed that this compound could induce apoptosis and differentiation while inhibiting cell migration. nih.gov In another study, combining this compound with an NRF2 inhibitor, ML385, was shown to significantly reduce tumor proliferation, suggesting a potential combination therapy strategy. consensus.app

Advanced Research Methodologies and Models

In Vitro Studies

In vitro studies provide a controlled environment to investigate the direct effects of Tranylcypromine (B92988) on specific cell types and complex tissue constructs.

This compound has been investigated in various cell culture models, yielding insights into its effects on neuronal function, inflammatory responses, and cellular viability.

BV2 Microglial Cells: In studies involving lipopolysaccharide (LPS)-induced neuroinflammation, this compound has demonstrated a capacity to modulate inflammatory responses in BV2 microglial cells. It selectively altered LPS-induced proinflammatory cytokine levels, specifically reducing interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) mRNA levels. Furthermore, this compound was found to modulate the TLR4/ERK/STAT3 signaling pathway, which is critical in neuroinflammatory processes, and reduced LPS-evoked p-ERK levels nih.govresearchgate.netnih.govkcl.ac.uk. These findings suggest a role for this compound in dampening microglial activation and the subsequent release of pro-inflammatory mediators in response to inflammatory stimuli.

Primary Cortical Neurons: this compound has shown neuroprotective effects in primary cortical neurons challenged with amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Research indicates that this compound can prevent Aβ-induced neuronal death, with maximal protective effects observed at a concentration of 10 µM nih.govmdpi.comresearchgate.netpsychotropical.com. This suggests a potential mechanism by which this compound might mitigate neurodegenerative processes.

Human Prostate Cancer Cells: Investigations into this compound's effects on human prostate cancer cells (specifically LNCaP-LN3) have yielded different outcomes compared to its neurological effects. Studies found that this compound did not significantly affect the cell cycle progression in these cells, nor did it induce apoptosis. Instead, it promoted an increase in BCL-2 expression without altering cytochrome c or caspase-3 levels nih.govspandidos-publications.comresearchgate.net. These findings suggest a limited direct impact on apoptosis in this specific cancer cell line, contrasting with its effects in neural models.

Neuroblastoma Cells: this compound has been shown to impair the growth of neuroblastoma cell lines, including SHEP, SH-SY5Y, and LAN-1, in a dose-dependent manner nih.govaacrjournals.orgresearchgate.netsci-hub.se. This impairment was characterized by a reduction in cell numbers and viability, as measured by MTT uptake. Additionally, this compound treatment led to an accumulation of H3K4 dimethylation, which is consistent with the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme that this compound is known to target aacrjournals.orgresearchgate.net.

Table 1: this compound Effects in Cell Culture Models

Cell TypeModel/TreatmentKey FindingsReference(s)
BV2 Microglial CellsLPS stimulationReduced IL-1β and IL-6 mRNA levels; Modulated TLR4/ERK/STAT3 signaling; Decreased p-ERK levels nih.govresearchgate.netnih.govkcl.ac.uk
Primary Cortical NeuronsAβ(1-42) challengePrevented Aβ-induced neuronal death; Maximally protective at 10 µM nih.govmdpi.comresearchgate.netpsychotropical.com
Human Prostate Cancer Cells (LNCaP-LN3)TreatmentNo significant effect on apoptosis; Increased BCL-2 expression; No change in cytochrome c or caspase-3 nih.govspandidos-publications.comresearchgate.net
Neuroblastoma Cells (SHEP, SH-SY5Y, LAN-1)TreatmentImpaired growth and reduced cell numbers; Increased H3K4 dimethylation nih.govaacrjournals.orgresearchgate.netsci-hub.se

Human-induced pluripotent stem cell (hiPSC)-derived cerebral organoids offer a three-dimensional in vitro model that mimics aspects of human brain development and function, making them valuable for studying drug-induced neurotoxicity and developmental effects.

Modeling Neurotoxicity and Developmental Effects: this compound exposure to cerebral organoids has been shown to induce neurotoxicity, characterized by impaired neural tissue growth and alterations in neuronal and glial cell populations nih.govfrontiersin.orgnih.govfrontiersin.orgresearchgate.netupenn.edunih.gov. Specifically, this compound treatment can lead to decreased cell density and arrangement of neurons and astrocytes. Studies have also indicated that this compound can reduce the number of neural progenitor cells and neurons within these organoids researchgate.netupenn.edunih.gov. Furthermore, this compound treatment in these models has been associated with an increase in H3K4 dimethylation, a marker of altered histone methylation nih.govupenn.edunih.gov.

Assessment of Cellular Proliferation and Apoptosis: Research utilizing cerebral organoids has quantified this compound's impact on cellular proliferation and apoptosis. Treatment with this compound resulted in a dose-dependent decrease in the expression of Ki-67, a marker of cellular proliferation, indicating inhibited proliferation activity nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Concurrently, there was a significant increase in the expression of cleaved caspase 3, a key indicator of apoptosis, particularly at concentrations greater than 1 µM nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. These findings collectively demonstrate that this compound can induce cell death and suppress cell division within developing brain tissue models.

Table 2: this compound Effects in Cerebral Organoid Models

Model/TreatmentKey FindingsMarkers AssessedReference(s)
Human iPSC-derived Cerebral OrganoidsNeurotoxicity; Decreased proliferation; Induced apoptosisKi-67 (decreased), cleaved caspase 3 (increased) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Human iPSC-derived Cerebral OrganoidsImpaired neural tissue growth; Affected neuron/astrocyte density and arrangementGFAP, TUJ1 (decreased expression at high concentrations) nih.govfrontiersin.orgresearchgate.net
Human iPSC-derived Cerebral OrganoidsIncreased H3K4 dimethylationHistone methylation markers nih.govupenn.edunih.gov

Human-Induced Pluripotent Stem Cell-Derived Cerebral Organoids

In Vivo Animal Models

In vivo studies in animal models provide a more complex biological context to evaluate this compound's effects on behavior, neuroinflammation, and disease progression.

This compound has been examined in rodent models designed to mimic aspects of depression and neuroinflammatory conditions.

Rodent Depression Models: In an animal model of depression involving chronic stress, this compound demonstrated a beneficial effect by restoring reduced open-field activity in stressed rats nih.gov. This suggests an antidepressant-like action within this specific behavioral paradigm. Furthermore, monoamine oxidase inhibitors, including this compound, have been shown to prevent microglial activation and the production of inflammatory markers (such as IL-1β, IL-6, and TNF-α) in rodent models induced by LPS, indicating a potential role in modulating neuroinflammation associated with depression frontiersin.org.

Rodent Neuroinflammation Models: this compound has been investigated in models of neuroinflammation, particularly those induced by LPS. In LPS-injected wild-type mice, this compound was observed to reduce microglial activation and decrease the levels of proinflammatory cytokines nih.govresearchgate.netnih.govkcl.ac.ukmdpi.comresearchgate.net. These effects were associated with the modulation of TLR4/ERK/STAT3 signaling pathways nih.govresearchgate.netnih.gov. In a mouse model of Alzheimer's disease (5xFAD mice), this compound treatment significantly decreased microglial activation, although it had a less pronounced effect on astrocyte activation nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net. This compound also reduced LPS-stimulated microglial activation in specific brain regions like the cortex and hippocampus nih.gov.

Table 3: this compound Effects in Rodent Models

ModelTreatment/ConditionKey FindingsReference(s)
Rodent Depression Model (Chronically stressed rats)Acute stress exposureRestored reduced open field activity nih.gov
Rodent Neuroinflammation Model (LPS-injected mice)LPS stimulationReduced microglial activation; Decreased IL-1β and IL-6 levels; Modulated TLR4/ERK/STAT3 signaling nih.govresearchgate.netnih.govkcl.ac.ukmdpi.comresearchgate.net
Alzheimer's Disease Model (5xFAD mice)LPS/Aβ challengeSignificantly decreased microglial activation; Smaller effects on astrocyte activation nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Compound Names Mentioned

this compound

LPS (Lipopolysaccharide)

Aβ (Amyloid-beta)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

TNF-α (Tumor Necrosis Factor-alpha)

TLR4 (Toll-like receptor 4)

ERK (Extracellular signal-regulated kinase)

STAT3 (Signal transducer and activator of transcription 3)

p-ERK (Phosphorylated ERK)

BCL-2 (B-cell lymphoma 2)

LSD1 (Lysine-specific demethylase 1)

H3K4me2 (Histone H3 lysine (B10760008) 4 dimethylation)

Ki-67 (Proliferation marker)

Cleaved caspase 3 (Apoptosis marker)

GFAP (Glial fibrillary acidic protein)

TUJ1 (Neuron-specific class III beta-tubulin)

Transgenic Animal Models of Neurodegenerative Diseases

This compound has been investigated in animal models relevant to neurodegenerative diseases, notably Alzheimer's disease (AD). Studies have employed the 5xFAD transgenic mouse model, which is characterized by the overexpression of human amyloid precursor protein (APP) and presenilin 1 (PS1) mutations, leading to rapid amyloid-beta (Aβ) plaque accumulation and associated neuroinflammation nih.govresearchgate.netmedchemexpress.comresearchgate.net. In this model, this compound administration has demonstrated a significant reduction in microglial activation nih.govresearchgate.netmedchemexpress.comresearchgate.net. Microglia, the brain's resident immune cells, are implicated in the chronic activation and neuroinflammation characteristic of AD pathology, contributing to neuronal damage nih.govresearchgate.netresearchgate.net.

Beyond its direct use, this compound's chemical structure has served as a basis for developing derivatives, such as TAK-418 and Vafidemstat. These compounds, which are irreversible inhibitors of lysine-specific demethylase 1 (LSD1), have shown efficacy in other AD models, including Tg2576 and SAMP8 mice, by improving memory deficits and behavioral anomalies jst.go.jp. These derivative studies underscore the therapeutic potential of this compound's chemical scaffold in neurodegenerative contexts.

This compound has also been implicated in models of Parkinson's disease (PD). In a rat model involving intranigral thrombin, which compromises the blood-brain barrier and induces neuroinflammation, this compound was found to prevent thrombin-induced increases in Monoamine Oxidase (MAO) nih.gov. This suggests a potential role for this compound in modulating neuroinflammatory processes relevant to PD. Furthermore, this compound has been reported to increase the expression of brain-derived neurotrophic factor (BDNF) and cyclic AMP response element binding protein (CREB) in the rat hippocampus, mechanisms that may support neurogenesis and neuroprotection psychiatry-psychopharmacology.comusask.ca.

Table 1: this compound in Transgenic Animal Models of Neurodegenerative Diseases

Model SystemCondition/ChallengeThis compound EffectCitation(s)
5xFAD miceAβ pathologyReduced microglial activation nih.govresearchgate.netmedchemexpress.comresearchgate.net
Tg2576 miceAD modelDerivative TAK-418 effective jst.go.jp
SAMP8 miceAD modelDerivative Vafidemstat corrected memory deficits jst.go.jp
Rat (intranigral thrombin)NeuroinflammationPrevented thrombin-induced MAO increase nih.gov
Rat hippocampusGeneralIncreased BDNF and CREB expression (potential neurogenesis) psychiatry-psychopharmacology.comusask.ca

Pharmacological Challenge Models

This compound has demonstrated significant effects in pharmacological challenge models, particularly those involving lipopolysaccharide (LPS) and amyloid-beta (Aβ), which are utilized to induce neuroinflammation and mimic aspects of neurodegenerative diseases nih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netarakmu.ac.ir.

In LPS-induced neuroinflammation models, this compound has been shown to selectively modulate LPS-induced pro-inflammatory cytokine levels, including IL-1β, IL-6, TNF-α, and COX-2, in microglial cells and in vivo in wild-type mice nih.govresearchgate.netmedchemexpress.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net. It influences critical signaling pathways such as TLR4/ERK/STAT3, which are integral to the inflammatory cascade initiated by LPS nih.govresearchgate.net. Specifically, this compound has been observed to reduce microglial activation and the production of these inflammatory mediators in LPS-injected wild-type mice nih.govresearchgate.netmedchemexpress.comresearchgate.net. In the context of depression research, this compound has also been noted to prevent LPS-induced microglial alterations and the subsequent production of inflammatory markers frontiersin.org.

In models involving Aβ, this compound has been shown to suppress Aβ-induced neuroinflammatory responses nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netarakmu.ac.ir. Within the 5xFAD mouse model of AD, this compound significantly decreased Aβ-mediated microglial activation nih.govresearchgate.netmedchemexpress.comresearchgate.net. Furthermore, this compound has been found to inhibit Aβ-induced toxicity in primary cortical neurons and to influence the early stages of Aβ aggregation nih.govmdpi.comresearchgate.netarakmu.ac.ir. These findings collectively suggest this compound's potential to mitigate the inflammatory and cytotoxic effects associated with Aβ pathology.

Table 2: this compound in Pharmacological Challenge Models

Challenge ModelTarget/Pathway AffectedThis compound EffectCitation(s)
LPSCytokine productionReduced IL-1β, IL-6, TNF-α, COX-2 levels in BV2 microglial cells and wild-type mice nih.govresearchgate.netmedchemexpress.comresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net
LPSSignaling pathwaysModulated TLR4/ERK/STAT3 signaling nih.govresearchgate.net
LPSMicroglial activationReduced microglial activation and pro-inflammatory cytokine levels in LPS-injected wild-type mice nih.govresearchgate.netmedchemexpress.comresearchgate.net
LPSMicroglial changesPrevented LPS-induced microglial changes and inflammatory marker production (IL-1β, IL-6, TNF-α) frontiersin.org
NeuroinflammationSuppressed Aβ-induced neuroinflammatory responses nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netarakmu.ac.ir
Aβ (5xFAD mice)Microglial activationSignificantly decreased Aβ-mediated microglial activation nih.govresearchgate.netmedchemexpress.comresearchgate.net
Neuronal toxicityInhibited Aβ-induced toxicity in primary cortical neurons nih.govmdpi.comresearchgate.netarakmu.ac.ir
AggregationInfluenced early events of Aβ aggregation process researchgate.net

Neuroimaging Techniques in Clinical Research

Neuroimaging, particularly Positron Emission Tomography (PET), has been employed to investigate the impact of this compound on Monoamine Oxidase A (MAO-A) activity in the human brain. Studies utilizing PET imaging with the radiotracer [¹¹C]clorgyline, a selective MAO-A inhibitor, have demonstrated that this compound effectively inhibits MAO-A activity. In clinical studies, this compound treatment has been shown to reduce [¹¹C]clorgyline binding, indicating a significant decrease in brain MAO-A levels pnas.orgnih.gov.

One study reported that this compound treatment reduced MAO-A levels, quantified by the model term λk₃, by an average of 58% across different brain regions pnas.orgnih.gov. This finding was comparable to approximately half the reduction observed in current cigarette smokers, who also exhibited significantly lower brain MAO-A levels compared to non-smokers pnas.orgnih.gov. Another study indicated that this compound (10 mg/day) inhibits approximately 58% of MAO-A activity in the human brain, a figure comparable to other MAO inhibitors like moclobemide (B1677376) (74% inhibition at 600 mg/day) researchgate.net. Furthermore, PET studies have suggested that this compound may offer a particular advantage in treating atypical depression, correlating its MAO-A inhibition with therapeutic outcomes nih.gov. These PET investigations provide in vivo evidence of this compound's potent MAO-A inhibitory capacity in the human brain, supporting the understanding of its mechanism of action and potential therapeutic applications.

Table 3: this compound and MAO-A Activity via PET Imaging

Imaging TechniqueRadiotracer/MethodCondition/TreatmentMAO-A Inhibition ObservedCitation(s)
PET[¹¹C]clorgylineThis compound (10 mg/day for 3 days)~58% reduction in MAO-A activity pnas.orgnih.gov
PET[¹¹C]clorgylineThis compound (10 mg/day)~58% MAO-A occupancy researchgate.net
PET[¹¹C]clorgylineThis compound treatmentReduced MAO-A levels nih.gov

Compound List:

this compound

LPS (Lipopolysaccharide)

Aβ (Amyloid-beta)

IL-1β (Interleukin-1 beta)

IL-6 (Interleukin-6)

TNF-α (Tumor Necrosis Factor-alpha)

COX-2 (Cyclooxygenase-2)

TLR4 (Toll-like Receptor 4)

ERK (Extracellular signal-regulated kinase)

STAT3 (Signal Transducer and Activator of Transcription 3)

BDNF (Brain-Derived Neurotrophic Factor)

CREB (cAMP Response Element Binding Protein)

MAO-A (Monoamine Oxidase A)

MAO-B (Monoamine Oxidase B)

[¹¹C]clorgyline

TAK-418

Vafidemstat

Future Directions and Emerging Research Avenues

Integration with Combination Therapies

Synergistic Effects with Antipsychotics in Schizophrenia

Emerging research suggests that tranylcypromine (B92988) may hold potential as an adjunctive therapy in schizophrenia, particularly for patients with predominant negative symptoms. Meta-analyses indicate that combining this compound with antipsychotic drugs may offer beneficial effects for negative symptoms tandfonline.comnih.govresearchgate.net. A meta-analysis found a significant pooled odds ratio (logOR = 0.916) for response when this compound was added to trifluoperazine (B1681574) compared to monotherapy, with a low risk of exacerbating positive symptoms and no reported cases of hypertensive crisis tandfonline.comnih.govresearchgate.net. However, data regarding combinations with second-generation antipsychotics remain limited, underscoring the need for new studies in this area tandfonline.comnih.gov.

Potential Combinations for Enhanced Neuroplasticity and Neuroprotection

This compound's influence on neuroplasticity and neuroprotection is an active area of investigation. Studies in animal models have shown that chronic this compound administration can increase levels of brain-derived neurotrophic factor (BDNF) in the frontal cortex usask.canih.gov. BDNF is critical for neurogenesis and synaptic plasticity, mechanisms implicated in the action of antidepressant drugs usask.caoup.comnih.gov. Furthermore, this compound, alongside other antidepressants, has been shown to modulate the mTOR signaling pathway, a key regulator of protein synthesis and dendritic outgrowth, suggesting a role in promoting neuronal health and repair oup.com. These findings suggest potential applications beyond mood disorders, possibly in neurodegenerative conditions or in strategies aimed at enhancing brain resilience.

Long-term Outcome Studies and Relapse Prevention

While MAOIs as a class have demonstrated efficacy in reducing the risk of relapse during continuation treatment for depression nih.gov, specific long-term outcome and relapse prevention studies focusing exclusively on this compound are less abundant. However, a retrospective study noted that patients treated with a combination of this compound and amitriptyline (B1667244) who had previously failed electroconvulsive therapy (ECT) did not experience a recurrence of major depressive episodes during a mean follow-up of 9.37 years psychiatryonline.org. Methodological challenges, such as defining remission and relapse and ensuring adequate sample sizes, continue to influence the interpretation of long-term treatment data cambridge.org.

Addressing Research Gaps and Methodological Limitations

Several research gaps and methodological limitations warrant attention to further refine the understanding and application of this compound.

Need for Modern Randomized Controlled Trials

Much of the foundational research on this compound predates current standards for randomized controlled trials (RCTs) and the widespread use of newer antidepressant classes like SSRIs and SNRIs psychiatryonline.orgpsychiatryonline.org. While meta-analyses of existing controlled studies support its efficacy, there is a recognized need for modern, rigorously designed RCTs. These trials should compare this compound against contemporary antidepressants and evaluate its effectiveness in diverse patient populations, particularly given the limitations of earlier studies, such as the STAR*D trial's specific context psychiatryonline.orgpsychiatryonline.orgresearchgate.netnih.govpsychotropical.comcassandra.app. While RCTs are the gold standard for establishing efficacy, understanding their limitations and complementing them with clinical experience is also crucial psychiatryonline.orgpsychotropical.comcepr.org.

Investigation of Pharmacokinetic Interactions with Co-medications

Ensuring the safe and effective use of this compound, especially in patients with complex medication regimens, necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic interactions. While this compound exhibits limited CYP enzyme inhibition (primarily CYP2A6), its potential for significant pharmacodynamic interactions, particularly with serotonergic agents and tyramine-rich foods, remains a critical consideration psychiatryonline.orgresearchgate.netwikipedia.orgdrugbank.commedscape.com. Further research is needed to comprehensively map interactions with commonly prescribed medications, as current data on how comedications influence this compound plasma concentrations is insufficient researchgate.netnih.gov. This knowledge is vital for informed clinical decision-making and minimizing risks associated with polypharmacy.

Compound Name Table:

this compound

Q & A

Q. Q1. What validated preclinical models are appropriate for studying tranylcypromine's dual mechanism of action as a monoamine oxidase inhibitor (MAOI) and lysine-specific demethylase 1 (LSD1) inhibitor?

Methodological Answer: To investigate this compound’s dual inhibition, use in vitro assays (e.g., recombinant MAO-A/MAO-B and LSD1 enzymatic activity assays) paired with cell-based models (e.g., neuronal cell lines for serotonin/norepinephrine reuptake studies) . For behavioral correlation, employ validated rodent models of depression (e.g., forced swim test, tail suspension test) with serotonin syndrome monitoring due to MAOI risks . Ensure dose-response curves and control for nonspecific effects using selective MAO-A/B or LSD1 inhibitors.

Q. Q2. How can researchers mitigate confounding variables when assessing this compound’s efficacy in depression models, given its irreversible MAO inhibition and long-term effects on neurotransmitter levels?

Methodological Answer: Adopt longitudinal study designs with staggered dosing and washout periods to isolate acute vs. chronic effects. Use microdialysis or voltammetry to measure real-time neurotransmitter dynamics (e.g., serotonin, dopamine) in specific brain regions (e.g., prefrontal cortex, striatum) . Pair this with behavioral phenotyping to correlate neurochemical changes with symptom alleviation. Include sham-treated controls and blinded scoring of outcomes to reduce bias .

Advanced Research Questions

Q. Q3. How can contradictory findings on this compound’s LSD1 inhibition efficacy across cell types (e.g., cancer vs. neuronal cells) be systematically resolved?

Methodological Answer: Conduct comparative proteomic or transcriptomic analyses to identify cell-specific LSD1 interactomes or epigenetic landscapes. Use CRISPR/Cas9 to knock out LSD1 in isogenic cell lines and compare this compound’s effects on histone methylation (H3K4me2/me1) . Validate findings with chromatin immunoprecipitation (ChIP-seq) and RNA-seq to map downstream gene targets. Address pharmacokinetic variability by measuring intracellular drug concentrations via LC-MS/MS .

Q. Q4. What experimental frameworks best address this compound’s off-target effects, such as interactions with trace amine-associated receptors (TAARs) or cytochrome P450 enzymes?

Methodological Answer: Employ high-throughput screening (e.g., radioligand binding assays) against TAAR subtypes and CYP isoforms (e.g., CYP2D6, CYP3A4) to quantify affinity and inhibition constants (Ki/IC50). Use transgenic animal models (e.g., TAAR1-KO mice) to isolate receptor-specific contributions to behavioral outcomes. Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict drug-drug interaction risks in polypharmacy scenarios .

Methodological Best Practices

Q. Q5. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous patient-derived neuronal cultures?

Methodological Answer: Apply mixed-effects models to account for inter-patient variability in culture responses. Use cluster analysis (e.g., k-means) to stratify responders vs. non-responders based on transcriptomic or metabolomic signatures. Validate findings with bootstrapping or permutation tests to ensure robustness. Report effect sizes (e.g., Cohen’s d) and confidence intervals rather than relying solely on p-values .

Q. Q6. How should researchers design studies to reconcile discrepancies between this compound’s antidepressant efficacy in animal models and its variable clinical outcomes?

Methodological Answer: Incorporate translational endpoints such as biomarker panels (e.g., plasma monoamine metabolites, BDNF levels) in both preclinical and clinical cohorts. Use reverse-translation strategies: analyze clinical trial data for subgroups with genetic polymorphisms (e.g., MAO-A uVNTR, LSD1 variants) and replicate these conditions in animal models via genetic editing . Meta-analyze existing preclinical/clinical datasets to identify moderators of treatment response .

Data Reproducibility & Reporting

Q. Q7. What minimum data standards are essential for reproducibility in this compound research, particularly given batch-to-batch variability in commercial samples?

Methodological Answer:

  • Chemical characterization: Report HPLC/LC-MS purity (>98%), enantiomeric excess (for (1S,2R)-isomer), and solubility in vehicle .
  • In vivo studies: Detail animal strain, diet, housing conditions, and circadian timing of dosing to control for metabolic variability .
  • Data transparency: Share raw datasets (e.g., neurochemical measurements, behavioral scores) in public repositories with standardized metadata .

Emerging Research Frontiers

Q. Q8. What novel methodologies can elucidate this compound’s role in modulating neuroplasticity beyond monoaminergic systems (e.g., synaptic pruning, neuroinflammation)?

Methodological Answer: Combine single-cell RNA sequencing with spatial transcriptomics in this compound-treated brain slices to map plasticity-related genes (e.g., BDNF, ARC). Use two-photon imaging in vivo to visualize dendritic spine dynamics in real time. Pair this with cytokine profiling (e.g., IL-6, TNF-α) to assess neuroinflammatory cascades. Validate hypotheses using organoid models of neuronal-glial interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine
Reactant of Route 2
Tranylcypromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.